molecular formula C14H26O B14255144 Undecanal, 2-ethenyl-2-methyl- CAS No. 185745-88-4

Undecanal, 2-ethenyl-2-methyl-

Cat. No.: B14255144
CAS No.: 185745-88-4
M. Wt: 210.36 g/mol
InChI Key: QBRGSOQSKBQMQP-UHFFFAOYSA-N
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Description

Undecanal, 2-ethenyl-2-methyl- (IUPAC name: 2-ethenyl-2-methylundecanal) is a branched-chain aldehyde derivative of undecanal (C₁₁H₂₂O), featuring both ethenyl (vinyl) and methyl substituents at the second carbon position. Such substituents may influence physical properties (e.g., boiling point, solubility) and biological activity, as seen in related compounds .

Properties

CAS No.

185745-88-4

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

2-ethenyl-2-methylundecanal

InChI

InChI=1S/C14H26O/c1-4-6-7-8-9-10-11-12-14(3,5-2)13-15/h5,13H,2,4,6-12H2,1,3H3

InChI Key

QBRGSOQSKBQMQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)(C=C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The first synthesis of 2-Methylundecanal was recorded by Georges Darzens in 1904 from methyl nonyl ketone and ethyl chloroacetateThe glycidate then undergoes saponification followed by decarboxylation .

Another industrial synthesis method begins with the conversion of undecanal to 2-methyleneundecanal by reacting it with formaldehyde in the presence of a base. The 2-methyleneundecanal is then hydrogenated to give 2-Methylundecanal. The resulting solution is over 50% 2-methyleneundecanal, which is then separated from by-products using fractional distillation .

Industrial Production Methods

In industrial settings, the required undecanal in the first step is generated from 1-decene by hydroformylation. This process involves the reaction of 1-decene with hydrogen and carbon monoxide to produce undecanal .

Chemical Reactions Analysis

Types of Reactions

2-Methylundecanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include Grignard reagents and organolithium compounds.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted aldehydes and alcohols.

Scientific Research Applications

2-Methylundecanal is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methylundecanal involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to olfactory receptors, which are responsible for detecting odors. This interaction triggers a signal transduction pathway that leads to the perception of its distinctive smell .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of undecanal derivatives and analogous aldehydes:

Compound Carbon Chain Length Substituents Key Functional Groups Evidence Source
Undecanal, 2-ethenyl-2-methyl- 11 2-methyl, 2-ethenyl Aldehyde, alkene
Undecanal (straight-chain) 11 None Aldehyde
2-Methylundecanal 11 2-methyl Aldehyde
Decanal 10 None Aldehyde
2-Ethylhept-2-enal 9 2-ethyl, 2-enal Aldehyde, alkene
2,4-Undecadienal 11 2,4-diene Aldehyde, conjugated diene
Crotonaldehyde (trans-2-butenal) 4 trans-alkene Aldehyde, alkene
Key Observations:
  • Chain Length : Longer chains (e.g., undecanal vs. decanal) typically increase hydrophobicity and boiling points .
  • Reactivity : Ethenyl groups (as in 2-ethenyl-2-methylundecanal and crotonaldehyde) introduce conjugation possibilities, enhancing electrophilicity at the carbonyl carbon .

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